molecular formula C12H20O3 B14352239 10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid CAS No. 91851-93-3

10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid

Cat. No.: B14352239
CAS No.: 91851-93-3
M. Wt: 212.28 g/mol
InChI Key: HKJDPMLLYAGSCP-UHFFFAOYSA-N
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Description

10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid is a chemical compound known for its role in various biological and chemical processes. It is a key intermediate in the synthesis of pheromones and other bioactive molecules. This compound is characterized by its unique structure, which includes hydroxyl and dienoic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid typically involves the use of geranyl acetate as a starting material. The process includes several steps, such as hydrolysis, oxidation, and cyclization. One efficient method involves the stereoselective synthesis, which ensures the desired configuration of the compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in this process .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted alcohols. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound plays a role in the study of insect pheromones and their analogs.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone precursor, influencing the behavior of insects. The compound’s hydroxyl and dienoic acid groups are crucial for its activity, allowing it to bind to receptors and initiate a response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid is unique due to its specific configuration and functional groups, which make it a versatile intermediate in chemical synthesis. Its role in pheromone production and potential therapeutic applications further highlight its significance .

Properties

CAS No.

91851-93-3

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid

InChI

InChI=1S/C12H20O3/c1-10(6-7-12(14)15)4-3-5-11(2)8-9-13/h6,8,13H,3-5,7,9H2,1-2H3,(H,14,15)

InChI Key

HKJDPMLLYAGSCP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)O)CCCC(=CCO)C

Origin of Product

United States

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